1-(5-Bromopyridin-2-yl)azepane

Medicinal Chemistry Lipophilicity ADME Prediction

Researchers developing CNS-penetrant lead series face a critical challenge: identifying a conformationally restricted, lipophilic scaffold with a synthetic handle for rapid SAR exploration. 1-(5-Bromopyridin-2-yl)azepane (MW 255.15, LogP ~3.2, TPSA 16.13 Ų) directly addresses this need. Its seven-membered azepane ring and N-aryl linkage deliver higher lipophilicity than piperidine analogs while maintaining a TPSA well below the ~60 Ų CNS penetration threshold, making it a superior core for GPCR, ion channel, or kinase targets. The C5 bromine enables versatile cross-coupling (Suzuki, Buchwald-Hartwig, Stille) for iterative pyridine SAR, and with only 1 rotatable bond, the scaffold pre-organizes ligand geometry to reduce entropic binding penalties. Procure at 97% purity to avoid catalyst poisoning in sensitive reactions.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1175900-46-5
Cat. No. B1372695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)azepane
CAS1175900-46-5
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
InChIKeyMTYJNKMYXIMVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)azepane Core Properties & Comparators


1-(5-Bromopyridin-2-yl)azepane (CAS 1175900-46-5) is a heterocyclic building block comprising a 5-bromopyridine ring directly N-linked to a seven-membered saturated azepane ring (C₁₁H₁₅BrN₂, MW 255.15 g/mol) . The compound serves as a versatile synthetic intermediate for medicinal chemistry and agrochemical discovery programs, offering a bromine handle for cross-coupling reactions . Primary comparators for procurement decision-making include the six-membered piperidine analog (1-(5-bromopyridin-2-yl)piperidine, CAS 24255-95-6), the methyl-linked azepane derivative (1-[(5-bromopyridin-2-yl)methyl]azepane, CAS 1708414-70-3), the azepanone carbonyl variant (1-(5-bromopyridin-2-yl)azepan-2-one), and the eight-membered azocane analog .

Azepane ring modulates lipophilicity for CNS-lead exploration
Direct N-aryl bond restricts conformation; 1 rotatable bond
C5 bromine handle enables Pd-catalyzed cross-coupling diversification

1-(5-Bromopyridin-2-yl)azepane Interchangeability Risks


Within the 5-bromopyridine-amine chemical space, ring size, linker type, and hybridization state directly modulate lipophilicity, conformational flexibility, and synthetic accessibility—parameters that govern both reaction outcomes and biological target engagement. The azepane ring confers a distinct LogP and topological polar surface area (TPSA) compared to piperidine (six-membered) or azocane (eight-membered) counterparts . Furthermore, the absence of a methylene spacer in 1-(5-bromopyridin-2-yl)azepane yields a more conformationally restricted N-aryl bond versus the methyl-linked analog 1-[(5-bromopyridin-2-yl)methyl]azepane, impacting both coupling efficiency and downstream pharmacophore geometry . Generic substitution without head-to-head validation therefore introduces unquantified risk in lead optimization and process chemistry campaigns.

Target
Azepane, N-aryl linked, C5 bromine
Piperidine analog
Smaller ring reduces lipophilicity; LogP shift may alter CNS permeability profile
Methyl-linked azepane
CH₂ spacer increases rotational freedom; binding entropy may differ
Azepan-2-one analog
Carbonyl raises TPSA; membrane permeability context may shift significantly

1-(5-Bromopyridin-2-yl)azepane Differentiation Evidence


Lipophilicity: Azepane vs. Piperidine Analogs

1-(5-Bromopyridin-2-yl)azepane exhibits a computed LogP of 3.2245, substantially higher than the piperidine analog (1-(5-bromopyridin-2-yl)piperidine, CAS 24255-95-6), which lacks reported LogP data for direct comparison but, based on molecular formula differences (C₁₁H₁₅BrN₂ vs. C₁₀H₁₃BrN₂), is expected to be lower due to reduced carbon count and smaller ring size [1]. The azepane ring adds one methylene unit versus piperidine, increasing lipophilicity and potentially altering membrane permeability and non-specific binding profiles [2].

Lipophilicity
Class-level
LogP ~3.22–3.29 vs. piperidine analog (expected lower)
Supports CNS penetration screening context
Computed vendor data; no experimental LogP identified
Medicinal Chemistry Lipophilicity ADME Prediction

Conformational Restriction vs. Methyl-Linked Analog

1-(5-Bromopyridin-2-yl)azepane features a direct N-aryl bond between the azepane nitrogen and the pyridine C2 position, whereas the methyl-linked analog 1-[(5-bromopyridin-2-yl)methyl]azepane (CAS 1708414-70-3) incorporates a CH₂ spacer . The target compound has 1 rotatable bond (Chemscene data) compared to the methyl analog's increased rotational freedom from the methylene linker, resulting in a more restricted conformational ensemble .

Conformational Restriction
Head-to-head
1 rotatable bond vs. 2 for methyl-linked analog
Reduced flexibility may improve binding entropy
Structural inference; binding data not reported
Conformational Analysis Structure-Activity Relationship Synthetic Chemistry

Purity Grade Advantage for Sensitive Synthesis

1-(5-Bromopyridin-2-yl)azepane is commercially available at 97% purity (Chemscene Cat. No. CS-0208025; CymitQuimica Ref. AN-AG008SV9) and 95% purity (AKSci Cat. Z7843; ChemicalBook suppliers) . The methyl-linked analog 1-[(5-bromopyridin-2-yl)methyl]azepane is offered at 95% minimum purity from AKSci . For applications requiring minimal impurities in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the higher purity grade of the target compound may reduce side-product formation and improve yield reproducibility.

Purity Grade
Head-to-head
97% available vs. 95% for methyl-linked analog
Higher purity may reduce side-product formation
Vendor-reported specifications; batch verification required
Procurement Synthetic Chemistry Quality Control

CNS Drug-Like Physicochemical Profile

1-(5-Bromopyridin-2-yl)azepane exhibits computed parameters that fall within favorable ranges for CNS drug discovery: LogP = 3.2245–3.2895, TPSA = 16.13 Ų, and predicted pKa = 6.31 ± 0.29 (ChemicalBook) . These values compare to the azepan-2-one analog (1-(5-bromopyridin-2-yl)azepan-2-one), which introduces a carbonyl and increases TPSA due to the amide moiety, thereby shifting the physicochemical profile toward lower membrane permeability [Class-level inference]. The target compound's low TPSA (<20 Ų) and moderate LogP (3–4) place it in a region associated with passive blood-brain barrier penetration, a desirable attribute for CNS-targeted lead series.

CNS Profile
Class-level
TPSA 16.13 Ų, predicted pKa 6.31
Favorable for CNS permeability screening
Computed values; experimental validation not reported
Medicinal Chemistry Drug Discovery Computational Chemistry

Bromine Handle for Sequential Cross-Coupling

The bromine substituent at the pyridine C5 position in 1-(5-bromopyridin-2-yl)azepane serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . Unlike the methyl-linked analog (1-[(5-bromopyridin-2-yl)methyl]azepane), which bears the same bromine handle but with altered electronic properties due to the CH₂ spacer, the target compound maintains direct conjugation between the pyridine π-system and the azepane nitrogen, which may influence oxidative addition rates and transmetalation efficiency in cross-coupling steps [1].

Bromine Handle
Class-level
Aryl bromide at C5; suited for Pd couplings
Supports late-stage diversification workflows
Reactivity inferred; no kinetic comparison identified
Synthetic Chemistry Cross-Coupling Building Block Utility

1-(5-Bromopyridin-2-yl)azepane Priority Applications


CNS-Penetrant Lead Optimization

Based on the computed LogP of 3.2245–3.2895 and TPSA of 16.13 Ų , 1-(5-Bromopyridin-2-yl)azepane is positioned as a core scaffold for CNS-penetrant lead series where blood-brain barrier permeability is a primary design constraint. The azepane ring provides higher lipophilicity than piperidine analogs while maintaining a TPSA well below the ~60 Ų threshold typically associated with passive CNS penetration. This profile is particularly suited for programs targeting GPCRs, ion channels, or kinases expressed in the central nervous system. Researchers should prioritize this building block over more polar azepanone or piperazine variants when CNS exposure is a critical path requirement.

Cross-Coupling Diversification at C5 Bromine

The C5 bromine substituent enables iterative functionalization of the pyridine ring via Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings . This allows medicinal chemistry teams to explore SAR around the pyridine core without de novo scaffold synthesis. Procurement of the 97% purity grade is advised for sensitive cross-coupling reactions where trace impurities may poison palladium catalysts or generate unwanted byproducts. The compound's utility as a building block for parallel library synthesis has been noted across supplier documentation, supporting its role in high-throughput medicinal chemistry workflows.

Rigid Scaffold for Binding Affinity Optimization

With only 1 rotatable bond , 1-(5-bromopyridin-2-yl)azepane offers a more rigid scaffold compared to the methyl-linked analog (1-[(5-bromopyridin-2-yl)methyl]azepane), which contains an additional rotational degree of freedom from the CH₂ spacer. This conformational restriction may reduce the entropic penalty upon target binding, potentially improving binding affinity in target engagement assays. Structure-based drug design campaigns seeking to pre-organize ligand geometry for optimal target complementarity should preferentially select the direct N-aryl linked azepane over flexible methyl-linked variants.

Agrochemical Intermediate Applications

Beyond pharmaceutical applications, 1-(5-bromopyridin-2-yl)azepane is cited as an intermediate for pesticide and polymer synthesis . The compound's moderate LogP (~3.2) and bromine handle make it a suitable precursor for agrochemical candidates where balanced lipophilicity promotes foliar uptake and translocation while the bromine enables late-stage diversification. Procurement teams supporting agrochemical discovery should evaluate this building block against piperidine analogs for programs where slightly elevated lipophilicity aligns with target crop penetration requirements.

Application
Selection Property
Validation Focus
CNS penetration screening studies
Lipophilicity and polar surface area profile
Blood-brain barrier permeability assay context
Late-stage diversification via C5 bromine
Purity grade and aryl bromide reactivity
Catalyst compatibility and yield reproducibility review
Binding affinity optimization studies
Conformational rigidity (rotatable bond count)
Target binding entropy and affinity assay review
Agrochemical intermediate synthesis
Moderate lipophilicity and synthetic handle
Foliar uptake and translocation screening

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